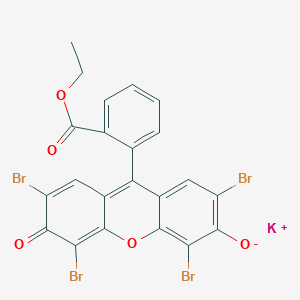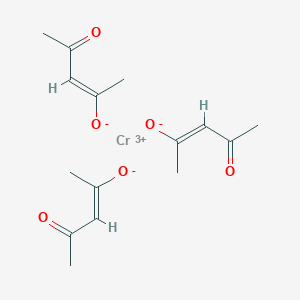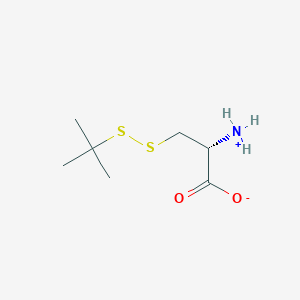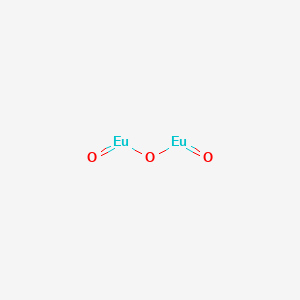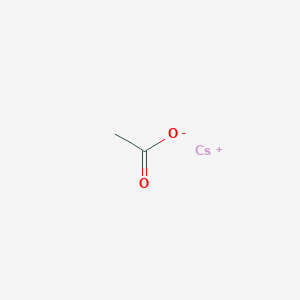
cesium;acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the PubChem cesium;acetate is known as Cesium Acetate. It is a cesium salt of acetic acid with the chemical formula C2H3CsO2. Cesium Acetate is a colorless, hygroscopic compound that is highly soluble in water. It has various applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cesium Acetate can be synthesized through the neutralization reaction between cesium hydroxide (CsOH) and acetic acid (CH3COOH). The reaction is as follows:
CsOH+CH3COOH→C2H3CsO2+H2O
This reaction is typically carried out in an aqueous solution at room temperature. The resulting Cesium Acetate can be isolated by evaporating the water and recrystallizing the product.
Industrial Production Methods
In industrial settings, Cesium Acetate is produced by reacting cesium carbonate (Cs2CO3) with acetic acid. The reaction is as follows:
Cs2CO3+2CH3COOH→2C2H3CsO2+H2O+CO2
This method is preferred for large-scale production due to the availability and cost-effectiveness of cesium carbonate.
Chemical Reactions Analysis
Types of Reactions
Cesium Acetate undergoes various chemical reactions, including:
Oxidation: Cesium Acetate can be oxidized to form cesium carbonate.
Reduction: It can be reduced to form cesium hydroxide.
Substitution: Cesium Acetate can participate in substitution reactions where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products
Oxidation: Cesium carbonate (Cs2CO3)
Reduction: Cesium hydroxide (CsOH)
Substitution: Depending on the substituent, products can vary widely.
Scientific Research Applications
Cesium Acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biological studies to investigate the effects of cesium ions on cellular processes.
Medicine: Studied for its potential use in radiotherapy due to the radioactive properties of cesium isotopes.
Industry: Utilized in the production of specialty glasses, ceramics, and as a drilling fluid in the oil industry.
Mechanism of Action
Cesium Acetate exerts its effects primarily through the release of cesium ions (Cs+). These ions can interact with various molecular targets and pathways, including:
Ion Channels: Cesium ions can block potassium channels, affecting cellular excitability and signaling.
Enzymes: Cesium ions can inhibit or activate certain enzymes, influencing metabolic pathways.
Cell Membranes: Cesium ions can alter membrane potential and permeability, impacting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Potassium Acetate (C2H3KO2)
- Sodium Acetate (C2H3NaO2)
- Lithium Acetate (C2H3LiO2)
Uniqueness
Cesium Acetate is unique due to the specific properties of cesium ions, such as their larger ionic radius and higher atomic weight compared to other alkali metals. These properties result in distinct chemical reactivity and biological effects, making Cesium Acetate valuable in specialized applications.
Properties
IUPAC Name |
cesium;acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Cs/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAIGCHJWKDIPJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[O-].[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3CsO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
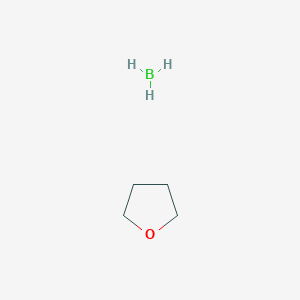

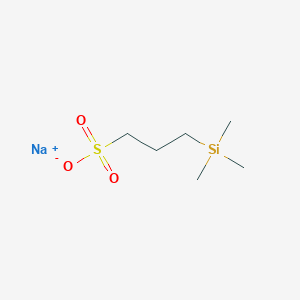

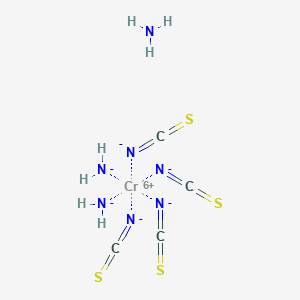
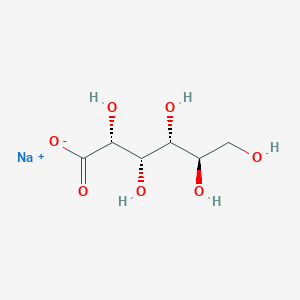
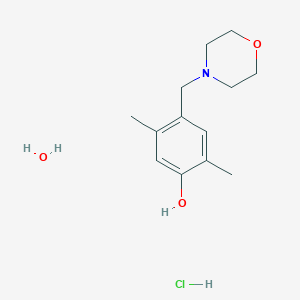
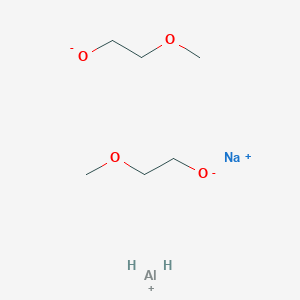

![trisodium;5-[(Z)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B7799222.png)
